6-Ethoxy-3-phenyl-2-quinolinol
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Overview
Description
6-Ethoxy-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 6-Ethoxy-3-phenyl-2-quinolinol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-phenyl-2-quinolinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Ethoxy-3-phenyl-2-quinolinol undergoes various chemical reactions, including:
Scientific Research Applications
6-Ethoxy-3-phenyl-2-quinolinol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-phenyl-2-quinolinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . Additionally, they may interact with microbial enzymes, contributing to their antimicrobial properties .
Comparison with Similar Compounds
6-Ethoxy-3-phenyl-2-quinolinol can be compared with other similar compounds, such as:
2-Hydroxyquinoline: This compound has a hydroxyl group at the 2-position instead of an ethoxy group.
4-Hydroxyquinoline: Similar to 2-hydroxyquinoline, but with the hydroxyl group at the 4-position.
6-Methoxy-3-phenyl-2-quinolinol: This compound has a methoxy group instead of an ethoxy group.
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
6-ethoxy-3-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-14-8-9-16-13(10-14)11-15(17(19)18-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZOGPCXCWHRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653635 |
Source
|
Record name | 6-Ethoxy-3-phenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-33-2 |
Source
|
Record name | 6-Ethoxy-3-phenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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